SBI-0206965 is a diaminopyrimidine derivative [ [] ]. A co-crystal structure of SBI-0206965 with the AMPK kinase domain revealed that it occupies a pocket that partially overlaps the ATP active site, consistent with its classification as a type IIb inhibitor [ [] ]. This study also identified a key gatekeeper residue in the binding pocket. Mutating this gatekeeper methionine to a smaller amino acid (threonine) renders AMPK and ULK1 resistant to SBI-0206965 inhibition, further confirming the specificity of its binding [ [] ].
SBI-0206965 acts as a mixed-type kinase inhibitor [ [] ]. In the context of AMPK, it inhibits the kinase with 40-fold greater potency than Compound C, a widely used but less selective AMPK inhibitor [ [] ]. SBI-0206965 has been shown to inhibit both ULK1 and AMPK, leading to downstream effects on autophagy and various cellular signaling pathways [ [], [], [] ].
The articles provided do not offer detailed descriptions of the physical and chemical properties of SBI-0206965 beyond its identification as a diaminopyrimidine derivative [ [] ] and its molecular structure analysis in complex with AMPK [ [] ]. Further studies are needed to characterize its physical and chemical properties.
7.1 Cancer Research:* Overcoming drug resistance in AML: SBI-0206965 has shown promise in reversing resistance to the BCL2 inhibitor venetoclax in acute myeloid leukemia (AML) by inhibiting autophagy [ [], [] ]. * Enhancing therapeutic efficacy in solid tumors: SBI-0206965 suppresses tumor growth and metastasis in neuroblastoma and enhances sensitivity to TRAIL treatment [ [] ]. Similar effects were observed in non-small cell lung cancer, where SBI-0206965 inhibited cell proliferation, induced apoptosis, and enhanced sensitivity to cisplatin [ [], [] ]. In colorectal cancer, SBI-0206965 combined with cabozantinib showed increased antitumor activity [ [] ].* Targeting the tumor microenvironment: SBI-0206965 in combination with a multi-kinase inhibitor, CG-806, enhanced apoptosis in mantle cell lymphoma cells by disrupting the tumor microenvironment and overcoming autophagy-mediated resistance [ [] ].
7.2 Immunology and Inflammation:* Attenuating Psoriasis: SBI-0206965 attenuated epidermal hyperplasia and inflammation in a mouse model of psoriasis by regulating keratinocyte proliferation and their interaction with neutrophils [ [] ].
7.3 Metabolic Disorders:* Investigating glucose homeostasis: SBI-0206965 was used to study the role of AMPK in glucose metabolism, revealing its involvement in regulating glucose uptake in muscle cells and glucose production in hepatocytes [ [], [], [], [] ].* Suppressing inflammation in hypoglycemia: SBI-0206965 helped demonstrate the role of AMPK activation in suppressing the release of the pro-inflammatory cytokine MIF from macrophages during hypoglycemia [ [] ].
7.4 Virology:* Understanding viral replication mechanisms: SBI-0206965 has been instrumental in elucidating the role of ULK1 in viral replication. In human cytomegalovirus infection, SBI-0206965 impaired viral release, highlighting ULK1's importance in this process [ [] ].* Potential antiviral target for COVID-19: Research suggests that SBI-0206965 may have potential as a therapeutic target for COVID-19 by suppressing viral infection [ [] ].
7.5 Neuroscience:* Role of autophagy in memory formation: SBI-0206965 helped demonstrate the essential role of autophagy in long-term memory formation in rats [ [] ].* Attenuating Sepsis-Associated Encephalopathy: SBI-0206965 revealed that the protective effect of Sestrin 2 in sepsis-associated encephalopathy is mediated by AMPK activation and subsequent autophagy induction [ [] ].
7.6 Other Applications:* Studying cell death mechanisms: SBI-0206965 has been used to investigate various cell death pathways, including apoptosis, necroptosis, and ferroptosis, in different cell types and contexts [ [], [], [] ].* Investigating the role of USP14 in ER-phagy: SBI-0206965 helped determine that the inhibition of ubiquitin-specific protease 14 (USP14) promotes ER-phagy, a selective form of autophagy targeting the endoplasmic reticulum [ [] ].* Analyzing antimicrobial activity of nanoparticles: SBI-0206965 was employed to study the bactericidal mechanisms of copper nanoparticles in E. coli, revealing their multi-faceted effects on bacterial cell death [ [] ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: